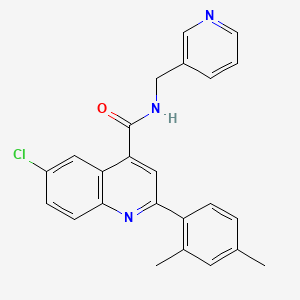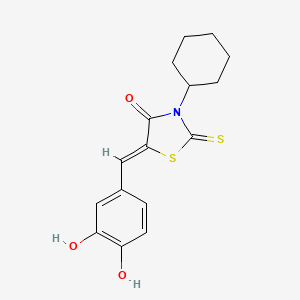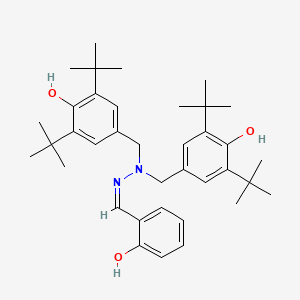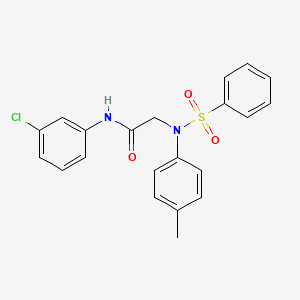
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been recently studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
作用機序
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide inhibits the activity of the transcription factor NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activity, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to reduce inflammation, inhibit cancer cell growth, and promote apoptosis. It has also been shown to have a favorable safety profile in animal studies.
実験室実験の利点と制限
One of the advantages of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the role of NF-κB in various diseases and to investigate the potential therapeutic applications of NF-κB inhibitors. However, one of the limitations of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is the investigation of its therapeutic potential in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of more potent and selective NF-κB inhibitors based on the structure of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. Additionally, the combination of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide with other therapies, such as chemotherapy and immunotherapy, should be explored for its potential synergistic effects.
Conclusion:
In conclusion, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action has been extensively investigated, and its efficacy has been demonstrated in preclinical studies. While there are limitations to its use in lab experiments, the future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide are numerous and exciting.
合成法
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-chloro-2-(2,4-dimethylphenyl)-4-quinolinecarboxylic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. The resulting product is then purified using chromatography. This method has been optimized to yield high purity and high yield of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide.
科学的研究の応用
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has shown efficacy in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been investigated in detail.
特性
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15-5-7-19(16(2)10-15)23-12-21(20-11-18(25)6-8-22(20)28-23)24(29)27-14-17-4-3-9-26-13-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXGPHBUPLFSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5972508.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5972514.png)

![ethyl 1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5972518.png)

![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)